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Compound of Interest

Compound Name: Intedanib-d3

Cat. No.: B588111

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of
Intedanib-d3, a deuterated analog of Intedanib (also known as Nintedanib). This document will
detail its molecular structure, physicochemical properties, and its relationship to the parent
compound, Intedanib.

Introduction to Intedanib

Intedanib, marketed under trade names such as Ofev and Vargatef, is a small molecule
tyrosine kinase inhibitor.[1] It is utilized in the treatment of idiopathic pulmonary fibrosis (IPF)
and certain types of non-small cell lung cancer.[2][3] Its mechanism of action involves the
inhibition of multiple receptor tyrosine kinases, including vascular endothelial growth factor
receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor
receptor (PDGFR).[1][4] By blocking these signaling pathways, Intedanib interferes with
processes crucial for the proliferation and migration of fibroblasts, which are key in the
pathology of fibrotic diseases.[1]

Chemical Structure of Intedanib-d3

Intedanib-d3 is an isotopically labeled version of Intedanib, where three hydrogen atoms have
been replaced by deuterium atoms. This labeling is specifically on the methyl group attached to
the piperazine moiety.

© 2025 BenchChem. All rights reserved. 1/4 Tech Support


https://www.benchchem.com/product/b588111?utm_src=pdf-interest
https://www.benchchem.com/product/b588111?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72510401.htm
https://pubchem.ncbi.nlm.nih.gov/compound/135423438
https://www.researchgate.net/publication/311660623_Discovery_and_Development_of_Nintedanib_A_Novel_Antiangiogenic_and_Antifibrotic_Agent
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72510401.htm
https://www.targetmol.com/compound/nintedanib
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72510401.htm
https://www.benchchem.com/product/b588111?utm_src=pdf-body
https://www.benchchem.com/product/b588111?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b588111?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENGHE

The IUPAC name for Intedanib-d3 is methyl 2-hydroxy-3-[N-[4-[methyl-[2-[4-
(trideuteriomethyl)piperazin-1-yllacetyllJamino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-
carboxylate.[5]

The structural difference between Intedanib and Intedanib-d3 is the presence of three
deuterium atoms on the terminal methyl group of the piperazine ring. This substitution
increases the molecular weight of the compound slightly but does not significantly alter its
chemical properties or biological activity. The primary application of Intedanib-d3 is as an
internal standard in pharmacokinetic studies and other quantitative bioanalytical methods, such
as liquid chromatography-mass spectrometry (LC-MS), to accurately measure the
concentration of Intedanib in biological samples.

Physicochemical Properties

The key physicochemical properties of Intedanib and Intedanib-d3 are summarized in the table
below for direct comparison.

Property

Intedanib

Intedanib-d3

Molecular Formula

C31H33Ns04[2][6]

C31H30D3N504

Molecular Weight 539.6 g/mol [2] 542.6 g/mol [5]
CAS Number 656247-17-5[2][4] 1624587-84-3[5]
) Not specified, likely similar to
Appearance Pale Yellow to Yellow Solid[7] .
Intedanib
. ) Not specified, likely similar to
Solubility Soluble in DMSO[7]

Intedanib

Experimental Protocols

Detailed synthetic protocols for Intedanib-d3 are often proprietary to the manufacturers.

However, the general methodology involves the use of a deuterated starting material in the
synthesis process. For Intedanib-d3, this would likely involve a deuterated methylating agent
to introduce the trideuteriomethyl group onto the piperazine ring during the synthesis of the
side chain, which is then coupled to the core indole structure.
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General Workflow for Quantification using Intedanib-d3 as an Internal Standard:

Sample Preparation LC-MS Analysis Data Analysis
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Caption: Workflow for bioanalytical quantification using a stable isotope-labeled internal
standard.

Visualization of the Chemical Structures

The following diagram illustrates the structural relationship between Intedanib and its
deuterated analog, Intedanib-d3, highlighting the location of the isotopic labeling.

Intedanib Intedanib-d3 | [ Key Modification
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Caption: Comparison of Intedanib and Intedanib-d3 structures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
of Intedanib-d3]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b588111#what-is-the-chemical-structure-of-intedanib-
d3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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